

synonyms and IUPAC nomenclature for benzyl crotonate

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Compound of Interest

2-Butenoic acid, phenylmethyl ester

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A Comprehensive Technical Guide to Benzyl Crotonate

This technical guide provides an in-depth overview of benzyl crotonate, including its chemical nomenclature, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthesis mechanism. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature and Synonyms

Benzyl crotonate is an organic compound, specifically an ester formed from benzyl alcohol and crotonic acid.

IUPAC Name: benzyl (E)-but-2-enoate[1]

Synonyms:

- Benzyl crotonate[1][2][3]
- Benzyl but-2-enoate[2][3]
- 2-Butenoic acid, phenylmethyl ester[1][2]



- Benzyl (E)-crotonate[4][5]
- Benzyl trans-crotonate[4]
- · Crotonic acid, benzyl ester

Physicochemical Properties

The key physicochemical properties of benzyl crotonate are summarized in the table below. This data is essential for its handling, application, and analysis in a laboratory setting.

Property	Value	Units	Reference(s)
Molecular Formula	C11H12O2	[2][5]	
Molecular Weight	176.21	g/mol	[2]
Appearance	Colorless to pale yellow oily liquid	[1]	
Boiling Point	121-122	°C at 10 Torr	[2]
250.7	°C at 760 mmHg	[1]	
Melting Point	112	°C (decomposes)	[2]
Density	1.029 - 1.035	g/cm³ at 25 °C	[3]
Refractive Index	1.515 - 1.521	at 20 °C	[3]
Flash Point	127.78	°C (Tag Closed Cup)	[3]
Solubility	Very slightly soluble in water; soluble in alcohol and oils.	[1]	

Experimental Protocols Synthesis of Benzyl Crotonate via Fischer Esterification

The most common method for synthesizing benzyl crotonate is the Fischer esterification of crotonic acid with benzyl alcohol, using an acid catalyst. The removal of water as it is formed



drives the equilibrium towards the product.

Materials:

- · Crotonic acid
- Benzyl alcohol
- Toluene
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine crotonic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or ptoluenesulfonic acid (approximately 1-2 mol%) to the reaction mixture.



 Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene will overflow back into the reaction flask. Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is complete. This is typically monitored over several hours.

Work-up:

- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification:

- Filter off the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- The crude benzyl crotonate can be further purified by vacuum distillation to yield the final product.

Analysis of Benzyl Crotonate by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like benzyl crotonate.

Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS)



- Capillary column suitable for ester analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness)
- Helium (carrier gas)
- Autosampler or manual injection syringe

Procedure:

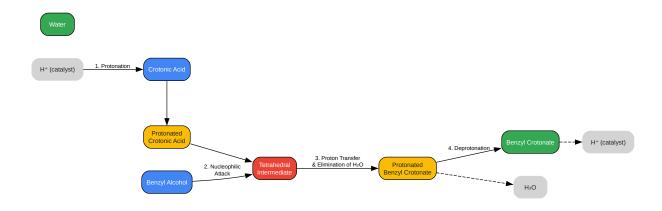
- Sample Preparation: Prepare a dilute solution of the benzyl crotonate sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
- GC-MS Method:
 - \circ Injector: Set the injector temperature to 250 °C. Inject a 1 μ L sample in split mode (e.g., 50:1 split ratio).
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/minute.
 - Final hold: Hold at 280 °C for 5 minutes.
 - Carrier Gas: Use helium at a constant flow rate of 1.0 mL/minute.
 - Mass Spectrometer:
 - Operate in electron ionization (EI) mode at 70 eV.
 - Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.
 - Acquire data in full scan mode over a mass range of m/z 40-400.
- Data Analysis: Identify the benzyl crotonate peak in the total ion chromatogram based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a



reference spectrum from a library (e.g., NIST). The mass spectrum should show characteristic fragments of benzyl crotonate, including the molecular ion peak.

Reaction Mechanism Visualization

The synthesis of benzyl crotonate via Fischer esterification proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are visualized in the diagram below.



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Caption: Fischer esterification mechanism for benzyl crotonate synthesis.

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